molecular formula C27H27N3O7 B12037389 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 769147-60-6

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12037389
CAS No.: 769147-60-6
M. Wt: 505.5 g/mol
InChI Key: BJRJOYGWPZSJML-OGLMXYFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents on the aromatic ring .

Scientific Research Applications

2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties.

Properties

CAS No.

769147-60-6

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-4-15-36-22-10-6-19(7-11-22)27(33)37-23-14-5-18(16-24(23)35-3)17-28-30-26(32)25(31)29-20-8-12-21(34-2)13-9-20/h5-14,16-17H,4,15H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

BJRJOYGWPZSJML-OGLMXYFKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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